molecular formula C12H17N3O2 B7554672 [6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone

[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone

Cat. No. B7554672
M. Wt: 235.28 g/mol
InChI Key: JVKCKPUKGIITLX-UHFFFAOYSA-N
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Description

[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone (referred to as MAP-4) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAP-4 is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, proliferation, and metabolism.

Mechanism of Action

MAP-4 is a selective inhibitor of PKB, which is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. PKB is activated by various growth factors and cytokines, and it phosphorylates downstream targets that regulate cell growth, survival, and metabolism. MAP-4 binds to the ATP-binding site of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of PKB by MAP-4 has several biochemical and physiological effects. In cancer cells, the inhibition of PKB by MAP-4 induces apoptosis and inhibits cell proliferation. In diabetes, the inhibition of PKB by MAP-4 improves insulin sensitivity and glucose uptake. In neurodegenerative diseases, the inhibition of PKB by MAP-4 promotes neuronal survival and function.

Advantages and Limitations for Lab Experiments

One of the advantages of using MAP-4 in lab experiments is its high selectivity for PKB, which minimizes off-target effects. Additionally, MAP-4 has a well-defined mechanism of action, which makes it easier to interpret the results of experiments. However, one of the limitations of using MAP-4 is its potential toxicity, as PKB plays a crucial role in many physiological processes. Therefore, careful dosing and monitoring are required to minimize toxicity.

Future Directions

There are several future directions for the study of MAP-4. One direction is the development of more potent and selective inhibitors of PKB. Another direction is the study of the combination of MAP-4 with other anticancer drugs to improve efficacy. Additionally, the study of the effects of MAP-4 on other physiological processes, such as inflammation and immune function, could provide insights into its potential applications in other fields. Finally, the development of MAP-4 as a therapeutic agent for cancer, diabetes, and neurodegenerative diseases requires further preclinical and clinical studies to determine its safety and efficacy.
Conclusion:
MAP-4 is a potent and selective inhibitor of PKB, which has potential applications in cancer research, diabetes, and neurodegenerative diseases. Its well-defined mechanism of action and high selectivity make it a valuable tool in scientific research. However, its potential toxicity requires careful dosing and monitoring. Further studies are needed to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of MAP-4 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 3-chloro-6-nitropyridine with methylamine to form 6-(methylamino)pyridine-3-amine. The second step involves the reaction of 6-(methylamino)pyridine-3-amine with 3-methylmorpholine-4-carbaldehyde to form [6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone. The final product is obtained after purification using column chromatography.

Scientific Research Applications

MAP-4 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of MAP-4 is in cancer research. PKB is overexpressed in many types of cancer, and its inhibition by MAP-4 has been shown to induce apoptosis (programmed cell death) of cancer cells. MAP-4 has also been studied for its potential use in treating diabetes, as PKB plays a crucial role in insulin signaling. Additionally, MAP-4 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as PKB is involved in neuronal survival and function.

properties

IUPAC Name

[6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-8-17-6-5-15(9)12(16)10-3-4-11(13-2)14-7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKCKPUKGIITLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CN=C(C=C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone

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